5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Overview
Description
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the CAS Number: 944390-66-3 . It has a molecular weight of 285.6 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O.2ClH/c11-8-1-2-10 (13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H . This indicates that the compound contains a pyridine ring with a chlorine atom and a piperidine ring attached to it via an oxygen atom .Physical and Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 285.6 .Scientific Research Applications
Synthesis in Medicinal Chemistry
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is involved in the synthesis of various compounds with potential medicinal applications. For instance, it is used in the practical synthesis of key intermediates in the preparation of potent deoxycytidine kinase (dCK) inhibitors, demonstrating its role in the development of new therapeutic agents (Zhang et al., 2009).
Role in Chemical Synthesis
This compound also plays a crucial role in the synthesis of other chemical intermediates. For example, it has been used in the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, showcasing its importance in creating new chemical entities (Li, 2012).
Insecticidal Research
Research into insecticidal properties of pyridine derivatives, including compounds related to this compound, has shown significant potential. These studies highlight the application of such compounds in developing new, effective insecticides (Bakhite et al., 2014).
Pharmaceutical Developments
In pharmaceutical research, derivatives of this compound have been explored for their potential as novel drug candidates. This includes investigations into their applications as receptor agonists and antagonists, highlighting the compound's significance in drug discovery and development (Vacher et al., 1999).
Application in Molecular Chemistry
The compound's role in molecular chemistry extends to the design and synthesis of bacteriochlorins with spiro-piperidine motifs. These are used for studying various molecular properties and could potentially have applications in fields like photodynamic therapy (Reddy et al., 2013).
Properties
IUPAC Name |
5-chloro-2-piperidin-4-yloxypyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQFZVSTDHPVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672028 | |
Record name | 5-Chloro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944390-66-3 | |
Record name | 5-Chloro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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